molecular formula C11H23N5O6 B13388550 Modumate CAS No. 91250-27-0

Modumate

Cat. No.: B13388550
CAS No.: 91250-27-0
M. Wt: 321.33 g/mol
InChI Key: RVEWUBJVAHOGKA-UHFFFAOYSA-N
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Description

Arginine glutamate is a compound formed by the combination of two amino acids: arginine and glutamate. Arginine is a semi-essential amino acid involved in various metabolic processes, while glutamate is a key neurotransmitter and metabolic intermediate. Together, they form a compound that has significant implications in both biological and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arginine glutamate can be synthesized through the chemical acylation of glutamate with arginine. This process involves the reaction of glutamate with acetyl-CoA to form N-acetylglutamate, which is then combined with arginine under controlled conditions to yield arginine glutamate .

Industrial Production Methods: In industrial settings, arginine glutamate is often produced using engineered microorganisms such as Escherichia coli. By manipulating the metabolic pathways of these microorganisms, high yields of arginine glutamate can be achieved. For instance, the deletion of specific genes and the overexpression of others can enhance the production of arginine from precursors like N-acetylglutamate .

Chemical Reactions Analysis

Types of Reactions: Arginine glutamate undergoes various chemical reactions, including:

    Oxidation: Involves the conversion of arginine to ornithine and urea, with glutamate acting as a substrate in the process.

    Reduction: Reduction reactions can convert glutamate to γ-aminobutyric acid (GABA).

    Substitution: Involves the replacement of functional groups in the arginine or glutamate moieties.

Common Reagents and Conditions:

    Oxidation: Requires oxidizing agents like hydrogen peroxide or molecular oxygen.

    Reduction: Utilizes reducing agents such as sodium borohydride.

    Substitution: Often involves reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of arginine glutamate involves several molecular targets and pathways:

Comparison with Similar Compounds

Arginine glutamate can be compared with other similar compounds such as:

Uniqueness: Arginine glutamate is unique due to its dual role in both nitrogen metabolism and neurotransmission. Its combination of arginine and glutamate allows it to participate in a wide range of biochemical processes, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid;2-aminopentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.C5H9NO4/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEWUBJVAHOGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91250-27-0, 4320-30-3
Record name NSC164937
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164937
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glutargin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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